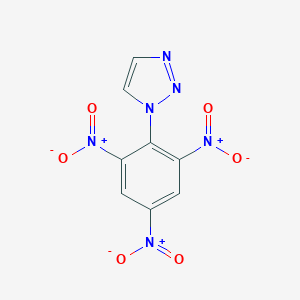

1-(2,4,6-Trinitrophenyl)-1,2,3-triazole

Vue d'ensemble

Description

The compound seems to be a derivative of 2,4,6-trinitrophenol . Trinitrophenols are aromatic explosives widely used in forensic research and land mine detection . They can seriously pollute water and cause lasting adverse effects on living beings even at low concentrations .

Synthesis Analysis

While specific synthesis methods for “1-(2,4,6-Trinitrophenyl)-1,2,3-triazole” were not found, there are studies on the synthesis of related compounds. For instance, the synthesis of heat-resistant explosive materials like 4,8-di(2,4,6-trinitrophenyl)difurazano has been reported and characterized by 1H NMR, 13C NMR, and IR .Applications De Recherche Scientifique

1. Synthesis and Antifungal Activity

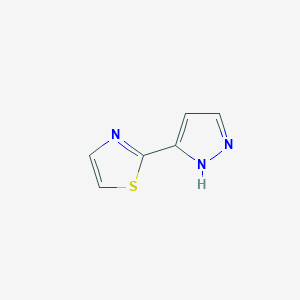

1-(2,4,6-Trinitrophenyl)-1,2,3-triazole derivatives exhibit various important properties. For instance, some 1,2,3-triazole derivatives are known for their antifungal activity, and certain derivatives like 4-(4-methoxyphenyl)-5-nitro-1,2,3-triazole exhibit antifungal properties. Additionally, 1,2,3-triazoles are recognized as precursors for azapurines, which are potential carcinostatic agents. This makes them significant in the field of medicinal chemistry and pharmacology (Sheremet et al., 2004).

2. Biological Activity and Synthesis

1-Aryl- and 2-aryl-1,2,3-triazoles have been synthesized and assessed for their biological activities. Studies on deprotometalations of these triazoles and their reactions in synthesizing resveratrol analogs have shown moderate antibacterial activity and promising antiproliferative effects against specific cell lines. This highlights the relevance of 1,2,3-triazoles in medicinal chemistry for the development of new bioactive compounds (Nagaradja et al., 2015).

3. Medicinal Chemistry and Binding Interactions

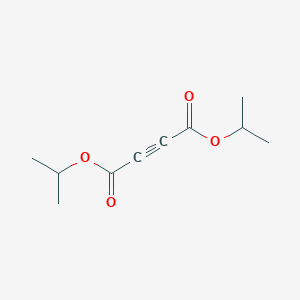

The synthesis of 1,2,3-triazoles through the highly useful 1,3-dipolar cycloaddition reaction between azides and alkynes, known as click chemistry, has been extensively studied. These compounds have been analyzed for their pharmacophoric role, metabolic stability, and contribution to the overall aqueous solubility of compounds. This information is invaluable for medicinal chemists in designing novel bioactive molecules containing the triazole nucleus (Massarotti et al., 2014).

4. Metal-Free Synthesis and Antimicrobial Activities

1,5-Disubstituted 1,2,3-triazoles have been synthesized through metal-free multi-component reactions. The formation of the heterocyclic aromatic 1,2,3-triazole ring and its antimicrobial activities against various bacteria and fungi indicate the importance of these compounds in the development of new antimicrobial agents (Vo, 2020).

5. Organocatalytic/Metal-Free Synthesis Pathways

Recent years have seen the development of several organocatalytic/metal-free synthetic pathways towards 1,2,3-triazoles. Understanding the chemoselectivity in the synthesis of these compounds from various substrates under different reaction circumstances has been essential for synthesizing fully decorated 1,2,3-triazoles. This study provides insights into the chemoselectivity of these reactions and their implications in organic synthesis (Opsomer et al., 2017).

6. Potential in Energetic Coordination Compounds

Studies on isomeric aminotriazoles as nitrogen-rich ligands for energetic coordination compounds (ECCs) have been conducted. These compounds are seen as promising alternatives to replace highly poisonous and environmentally harmful lead-based primary explosives. The potential of these ECCs in explosives and their properties make them significant in the field of material science (Szimhardt et al., 2018).

Propriétés

IUPAC Name |

1-(2,4,6-trinitrophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N6O6/c15-12(16)5-3-6(13(17)18)8(7(4-5)14(19)20)11-2-1-9-10-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNRXSJKCZUSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617804 | |

| Record name | 1-(2,4,6-Trinitrophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,6-Trinitrophenyl)-1,2,3-triazole | |

CAS RN |

18922-71-9 | |

| Record name | 1-(2,4,6-Trinitrophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

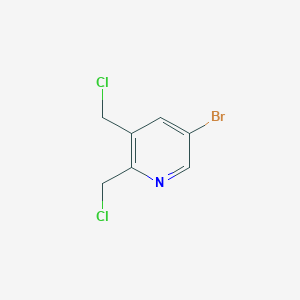

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

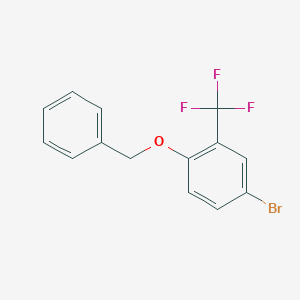

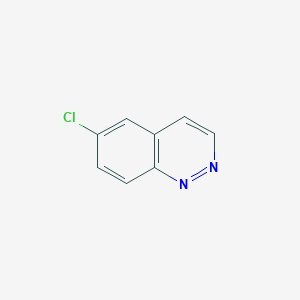

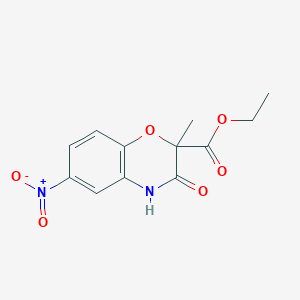

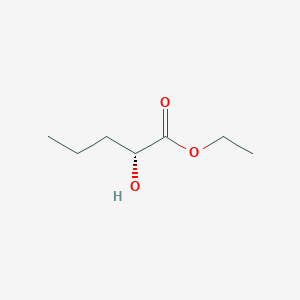

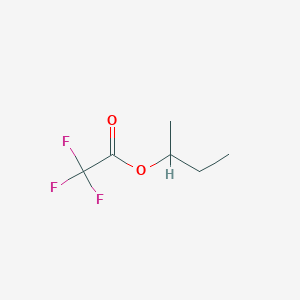

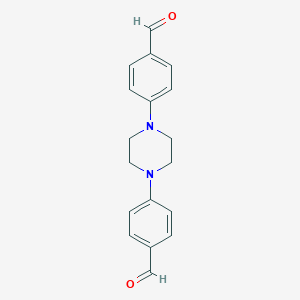

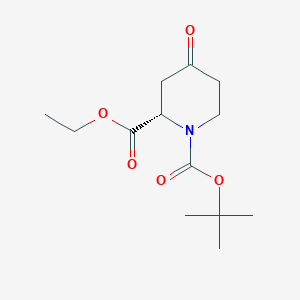

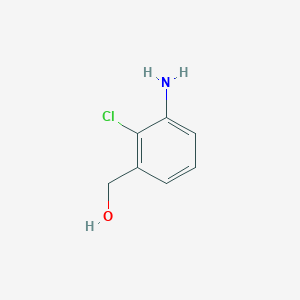

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.